molecular formula C9H16O4 B11716626 Ethyl 4,4-Dimethoxy-2-methyl-2-butenoate

Ethyl 4,4-Dimethoxy-2-methyl-2-butenoate

Cat. No.: B11716626
M. Wt: 188.22 g/mol
InChI Key: CXAAVGWYCGZROL-UHFFFAOYSA-N
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Description

Ethyl 4,4-dimethoxy-2-methylbut-2-enoate is an organic compound with the molecular formula C9H16O4. It is a derivative of butenoic acid and is characterized by the presence of two methoxy groups and an ethyl ester group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,4-dimethoxy-2-methylbut-2-enoate can be synthesized through several methods. One common synthetic route involves the esterification of 4,4-dimethoxy-2-methylbut-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 4,4-dimethoxy-2-methylbut-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-dimethoxy-2-methylbut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

Ethyl 4,4-dimethoxy-2-methylbut-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4,4-dimethoxy-2-methylbut-2-enoate involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, influencing the activity of the enzyme. The presence of methoxy groups and the ester functionality can affect the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-hydroxy-2-methylbut-2-enoate: This compound has a hydroxyl group instead of methoxy groups.

    Ethyl 4-bromo-2-methylbut-2-enoate: This compound contains a bromine atom instead of methoxy groups.

    Ethyl 4-diethoxyphosphoryl-2-methylbut-2-enoate: This compound has diethoxyphosphoryl groups instead of methoxy groups.

Uniqueness

Ethyl 4,4-dimethoxy-2-methylbut-2-enoate is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and interactions with other molecules. The methoxy groups can participate in various chemical reactions, making the compound versatile for different applications.

Properties

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

ethyl 4,4-dimethoxy-2-methylbut-2-enoate

InChI

InChI=1S/C9H16O4/c1-5-13-9(10)7(2)6-8(11-3)12-4/h6,8H,5H2,1-4H3

InChI Key

CXAAVGWYCGZROL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC(OC)OC)C

Origin of Product

United States

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